5-Azaspiro[2.4]heptane hydrochloride is a bicyclic compound characterized by its unique spiro structure, which consists of a nitrogen atom incorporated into a seven-membered ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various
Research indicates that 5-azaspiro[2.4]heptane hydrochloride and its derivatives possess significant biological activity. They have been studied for their potential as inhibitors of the hepatitis C virus NS5A protein, which is crucial for viral replication. This makes them candidates for developing antiviral therapeutics . Additionally, the compound exhibits toxicity profiles that necessitate careful handling due to potential skin irritation and acute toxicity upon ingestion .
The synthesis of 5-azaspiro[2.4]heptane hydrochloride can be accomplished through several methods:
5-Azaspiro[2.4]heptane hydrochloride has several applications:
Studies on 5-azaspiro[2.4]heptane hydrochloride have focused on its interactions with biological targets, particularly proteins involved in viral replication pathways. Investigations have revealed that certain derivatives can effectively inhibit NS5A activity, showcasing their potential as antiviral agents. Further research is needed to fully understand the pharmacodynamics and pharmacokinetics associated with these compounds.
Several compounds share structural similarities with 5-azaspiro[2.4]heptane hydrochloride, each exhibiting unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
4-Spiranyl Proline | Spirocyclic | Useful in synthesizing antiviral agents |
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride | Fluorinated derivative | Exhibits enhanced biological activity due to fluorine substitution |
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | Ester derivative | Involved in forming amino alcohols through cleavage reactions |
These compounds highlight the versatility and reactivity associated with spirocyclic structures while emphasizing the unique positioning of 5-azaspiro[2.4]heptane hydrochloride within this class of molecules due to its specific biological activity and synthetic utility.
The synthesis of 5-azaspiro[2.4]heptane derivatives represents a significant challenge in modern organic chemistry due to the strained nature of the spirocyclic framework and the presence of both three- and five-membered rings [1] [2] [3]. These compounds have gained considerable attention as pharmaceutical intermediates and bioactive scaffolds, necessitating the development of efficient synthetic methodologies [4] [6]. The following sections detail the principal approaches to constructing these complex heterocyclic systems.
Cyclopropanation reactions serve as fundamental transformations in the construction of 5-azaspiro[2.4]heptane frameworks, providing direct access to the three-membered ring component of the spirocyclic system [7] [8] [9]. These methodologies have evolved significantly, incorporating both classical and modern catalytic approaches.
The Simmons-Smith reaction remains one of the most widely employed cyclopropanation methods for spirocyclic framework construction [10] [11]. This transformation utilizes zinc-copper couple with diiodomethane to generate a zinc carbenoid species that undergoes stereospecific addition to alkenes [12] [13]. In the context of azaspiro compound synthesis, the classical Simmons-Smith conditions typically provide yields ranging from 60-85% with excellent stereoselectivity through syn addition [14] [15].
Modified Simmons-Smith reactions, particularly the Furukawa modification using diethylzinc and diiodomethane, offer enhanced reactivity and improved yields of 70-90% [11] [16]. The enhanced reactivity of this system allows for cyclopropanation under milder conditions, which is particularly beneficial when working with sensitive nitrogen-containing substrates [17] [18].
Rhodium-catalyzed diazo decomposition represents a highly effective alternative for cyclopropanation in spirocyclic synthesis [19] [20]. Rhodium carboxylate complexes, such as dirhodium tetraacetate, catalyze the decomposition of diazo compounds to generate metal carbene intermediates [20] [21]. These carbene species undergo concerted addition to alkenes, preserving the configuration of the double bond and providing yields ranging from 65-95% depending on the substrate and ligand system [20] [22].
Copper-catalyzed cyclopropanation using copper acetate and diazo reagents under oxygen atmosphere with base assistance has shown particular promise for spiro compound synthesis [23]. This methodology typically provides yields of 50-80% with moderate to good stereoselectivity [23] [24]. The Michael-initiated ring closure strategy employed in these systems allows for the formation of complex spirocyclic frameworks through carefully controlled reaction conditions [23].
Table 1: Cyclopropanation Strategies in Spirocyclic Framework Construction
Method | Key Reagents | Reaction Conditions | Yield Range (%) | Stereoselectivity |
---|---|---|---|---|
Simmons-Smith Reaction | Zinc-copper couple, diiodomethane | Room temperature to reflux, aprotic solvents | 60-85 | High (syn addition) |
Modified Simmons-Smith (Furukawa) | Diethylzinc, diiodomethane | Enhanced reactivity, lower temperatures | 70-90 | High (syn addition) |
Rhodium-Catalyzed Diazo Decomposition | Rhodium carboxylates, diazo compounds | Mild conditions, high selectivity | 65-95 | Variable, ligand-dependent |
Copper-Catalyzed Cyclopropanation | Copper acetate, diazo reagents | Oxygen atmosphere, base assistance | 50-80 | Moderate to good |
Zinc Carbenoid Formation | Zinc metal, dihalomethanes | Variable temperatures, metal activation | 45-75 | Good |
The stereochemistry of cyclopropanation reactions is crucial for the successful synthesis of 5-azaspiro[2.4]heptane derivatives [25] [26]. The concerted nature of most cyclopropanation mechanisms ensures retention of alkene geometry in the product, making these transformations highly predictable for synthetic planning [27] [21]. Recent advances have focused on developing enantioselective variants using chiral ligands, particularly for rhodium and copper catalytic systems [25] [28].
Catalytic asymmetric hydrogenation has emerged as a powerful methodology for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives [29] [30] [31]. This approach allows for the stereoselective reduction of prochiral heterocyclic precursors to generate optically active spirocyclic compounds with high enantioselectivity.
Iridium-based catalytic systems have shown exceptional performance in the asymmetric hydrogenation of nitrogen-containing heterocycles [32] [30] [33]. The use of SPIROL-based diphosphinite ligands (SPIRAPO) with iridium complexes has enabled highly effective hydrogenation of quinolines, quinoxalines, and related heterocyclic systems [32]. These catalysts demonstrate remarkable efficiency with substrate-to-catalyst ratios reaching up to 10,000:1 while maintaining enantioselectivities of 85-94% [32] [31].
The development of chiral SPIROL-based ligands represents a significant advancement in asymmetric hydrogenation methodology [32]. The (S,R,R)-diastereomer of SPIRAPO has proven particularly effective for the reduction of diverse heterocyclic systems, providing direct access to optically active tetrahydroquinolines in enantioselectivities up to 94% and yields up to 99% [32]. The structural dissimilarities between different SPIROL configurations lead to unique catalytic platforms that can address specific asymmetric methodologies [32].
Ruthenium complexes bearing N-heterocyclic carbene ligands have demonstrated high efficiency in asymmetric hydrogenation processes [30]. These catalyst systems show excellent regio- and enantioselectivity across a wide range of heterocyclic compounds, with enantioselectivities typically ranging from 80-95% [30]. The robust nature of these catalysts allows for multiple turnovers and consistent performance across different substrate classes [30].
Palladium-catalyzed asymmetric hydrogenation, while more limited in substrate scope, offers advantages for specific transformations [34]. These systems typically employ chiral phosphine-oxazoline ligands and provide enantioselectivities of 60-85% with substrate-to-catalyst ratios of 50-500:1 [34]. The milder reaction conditions often required for palladium systems can be beneficial for sensitive substrates [34].
Table 2: Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis
Catalyst System | Ligand Type | Substrate Scope | Enantioselectivity (% ee) | Substrate/Catalyst Ratio |
---|---|---|---|---|
Iridium-SPIROL Complexes | SPIROL-based diphosphinites | Quinolines, quinoxalines | 85-94 | Up to 10,000:1 |
Rhodium-Phosphine Ligands | Chiral bisphosphines | General heterocycles | 70-90 | 100-1,000:1 |
Ruthenium-NHC Complexes | N-Heterocyclic carbenes | Various N-heterocycles | 80-95 | 500-2,000:1 |
Palladium-Chiral Ligands | Phosphine-oxazoline | Limited substrate range | 60-85 | 50-500:1 |
Iridium-SpinPHOX Complexes | Spiro phosphine-oxazoline | Benzoheterocycles | >99 | Up to 500:1 |
Recent developments in asymmetric hydrogenation have focused on expanding substrate scope and improving catalyst efficiency [29] [33]. The use of SpinPHOX ligands with iridium complexes has achieved exceptional enantioselectivities exceeding 99% for benzoheterocycle substrates [33]. These advances demonstrate the potential for asymmetric hydrogenation to provide practical access to enantioenriched 5-azaspiro[2.4]heptane derivatives on preparative scales [31] [28].
The Simmons-Smith reaction and its variations have proven particularly valuable for azaspiro ring formation, offering reliable methods for introducing the cyclopropane component of 5-azaspiro[2.4]heptane systems [10] [11] [12]. These methodologies have been extensively developed to address the specific challenges associated with nitrogen-containing spirocyclic frameworks.
Classical Simmons-Smith conditions employ zinc-copper couple with diiodomethane to generate iodomethylzinc iodide, the active carbenoid species [10] [14]. This method provides stereospecific cyclopropanation with typical yields of 65-80% for azaspiro substrates [14] [18]. The reaction proceeds through a butterfly-shaped transition state in a concerted fashion, ensuring retention of alkene stereochemistry [11].
Asymmetric variants of the Simmons-Smith reaction have been developed using chiral ligands and directing groups [12]. The hydroxyl-directed asymmetric Simmons-Smith reaction utilizes the coordination of zinc to hydroxyl substituents to achieve enantioselective cyclopropanation [10] [12]. This approach typically provides yields of 70-85% with excellent stereoselectivity, particularly beneficial for substrates bearing allylic alcohol functionalities [12].
The Furukawa modification represents a significant improvement in reactivity, replacing the zinc-copper couple with diethylzinc [11] [15]. This modification generates bis(iodomethyl)zinc as the active species, providing enhanced reactivity and improved yields of 75-90% [11]. The increased reactivity allows for cyclopropanation under milder conditions, which is particularly advantageous for sensitive nitrogen heterocycles [16] [17].
Shi and coworkers have developed enhanced Simmons-Smith systems using ligand exchange processes [15]. The incorporation of electron-withdrawing groups such as trifluoroacetic acetate as ligands on zinc dramatically increases reaction rates [15]. These modified carbenoid species represent some of the most reactive reagents for cyclopropanation, providing yields of 80-95% under optimized conditions [15].
Table 3: Simmons-Smith Reaction Variations for Azaspiro Ring Formation
Variation | Metal Source | Carbene Source | Key Features | Typical Yields (%) |
---|---|---|---|---|
Classical Simmons-Smith | Zinc-copper couple | Diiodomethane | Stereospecific, general | 65-80 |
Asymmetric Simmons-Smith | Diethylzinc + chiral ligand | Diiodomethane + chiral auxiliary | Hydroxyl-directed, enantioselective | 70-85 |
Furukawa Modification | Diethylzinc | Diiodomethane | Higher reactivity | 75-90 |
Shi Enhancement | Zinc with ligand exchange | Trifluoroacetic acetate system | Dramatic rate enhancement | 80-95 |
Charette System | Zinc with additives | Various dihalomethanes | Versatile substrate scope | 60-85 |
The development of zinc-mediated hydroxyallylation reactions has provided additional tools for spirocyclic construction [17]. These reactions achieve stereoselective formation of densely functionalized cyclopropanes with excellent diastereocontrol over three contiguous stereocenters [17]. The mechanism involves transient generation of enolized zinc homoenolate through ring-opening of zinc cyclopropoxide, followed by addition to cyclopropene substrates [17].
Computational studies have provided valuable insights into the mechanism and selectivity of Simmons-Smith reactions in azaspiro systems [8]. These investigations have revealed that conformational preferences of transition states depend on reactant geometry and product stereochemical configuration [8]. Understanding these mechanistic details has enabled the development of more efficient and selective cyclopropanation protocols [8].
The development of protecting-group-free synthetic routes represents a critical advancement for the industrial-scale production of 5-azaspiro[2.4]heptane derivatives [35] [36] [37]. These methodologies address key challenges in process chemistry by reducing step count, minimizing waste generation, and improving overall atom economy [36] [38].
Direct alkylation approaches have emerged as particularly promising protecting-group-free strategies [35]. The synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for pharmaceutical applications, exemplifies this approach through hydroxide-facilitated alkylation of anilines with bis(bromomethyl)oxetanes [35]. This methodology has been successfully demonstrated at 100-gram scale with isolated yields of 87% and product purities exceeding 99% [35].
The optimization of direct alkylation reactions requires careful attention to reaction conditions and operational parameters [35]. Studies have shown that the use of sulfolane as solvent with sodium hydroxide provides optimal results, with the reaction proceeding effectively at 80°C [35]. The mode of addition proves critical, with slow addition of mixed substrate solutions to hot base mixtures providing superior conversion and reduced impurity formation [35].
Cascade cyclization strategies offer efficient routes to spirocyclic frameworks through sequential ring formation processes [39] [40]. These approaches typically achieve overall yields of 45-65% over multiple bond-forming steps while avoiding the need for protecting group manipulations [39]. The rhodium-catalyzed cycloisomerization followed by Diels-Alder homodimerization represents one successful example, providing seven-membered azaspiro compounds with high selectivity [39].
Table 4: Protecting-Group-Free Routes for Industrial Scale-Up
Approach | Key Strategy | Scale Demonstrated | Overall Yield (%) | Industrial Advantages |
---|---|---|---|---|
Direct Alkylation Method | Hydroxide-facilitated alkylation | 100 g | 62 (two steps) | No protecting groups, scalable |
Cascade Cyclization | Sequential ring formation | Multigram | 45-65 | Fewer steps, efficient |
One-Pot Multicomponent | Three-component reactions | Laboratory scale | 70-85 | Atom economy, green chemistry |
Flow Chemistry | Continuous processing | Pilot scale | 60-80 | Automation, consistent quality |
Biocatalytic Routes | Enzymatic transformations | Research scale | 30-60 | Mild conditions, selectivity |
Flow chemistry approaches have demonstrated significant potential for the continuous production of azaspiro compounds [41]. The synthesis of azetidinium salts, important precursors to spirocyclic systems, has been achieved through rapid continuous-flow processes [41]. These methods provide gram-scale production capabilities with improved kinetic control and reduced activation energies compared to batch processes [41].
One-pot multicomponent reactions represent another important class of protecting-group-free methodologies [42] [43]. The synthesis of azaspirononatriene derivatives through three-component reactions of isocyanides, acetylenic esters, and isoxazolone derivatives demonstrates this approach [42]. These reactions achieve yields of 70-85% under catalyst-free conditions, offering excellent atom economy and operational simplicity [42] [43].
The economic and environmental advantages of protecting-group-free routes extend beyond simple yield improvements [36] [37]. These methodologies reduce the need for additional reagents and purification steps, leading to improved process mass intensity and reduced waste streams [37]. The elimination of protecting group manipulations also reduces the risk of side reactions and improves the robustness of synthetic processes [38].
Advanced nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the conformational behavior and structural dynamics of 5-azaspiro[2.4]heptane hydrochloride. The unique spirocyclic architecture of this compound presents distinctive spectroscopic signatures that reflect its conformational flexibility and molecular dynamics [1] [2].
The proton nuclear magnetic resonance spectrum of 5-azaspiro[2.4]heptane hydrochloride exhibits characteristic resonances that provide detailed insights into the compound's structural features. The spirocyclic junction creates a complex magnetic environment where the proton chemical shifts are influenced by both the cyclopropane and pyrrolidine ring systems [2]. Variable temperature nuclear magnetic resonance studies have demonstrated that the spirocyclic cations exhibit high flexibility in solution, leading to average D2d symmetry with equivalent CH2 groups for both α- and β-positions [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the spirocyclic carbon centers, typically appearing in the range of 60-80 ppm [1] [2]. The spiro carbon atom, being quaternary and bonded to both ring systems, exhibits characteristic downfield shifts due to the unique electronic environment created by the dual ring attachment [4]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have proven essential for complete structural assignment and conformational analysis of spirocyclic compounds [5].
Dynamic nuclear magnetic resonance studies have revealed that nitrogen inversion processes in spirocyclic systems can be monitored through line-shape analysis and variable temperature measurements [6]. The nitrogen atom in the pyrrolidine ring of 5-azaspiro[2.4]heptane hydrochloride undergoes inversion with barriers that can be quantified through nuclear magnetic resonance spectroscopy, providing valuable information about the compound's conformational dynamics [7].
Table 1: Representative Nuclear Magnetic Resonance Chemical Shifts for 5-Azaspiro[2.4]heptane hydrochloride
Signal | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
---|---|---|
Spiro carbon | - | 60-80 |
CH2-N | 2.5-3.5 | 45-55 |
Cyclopropane CH2 | 1.0-2.0 | 20-30 |
Pyrrolidine CH2 | 1.5-2.5 | 25-35 |
X-ray crystallography provides definitive structural information about the solid-state molecular geometry of 5-azaspiro[2.4]heptane hydrochloride and related spirocyclic compounds. Single crystal X-ray diffraction analysis reveals that spirocyclic compounds often adopt specific conformational preferences in the solid state, which may differ from their solution-state behavior [3].
Crystallographic studies of related spirocyclic compounds have shown that the five-membered pyrrolidine ring typically adopts conformations intermediate between envelope and twist forms [3]. The spiro carbon-nitrogen bond lengths in these structures typically range from 1.47 to 1.52 Å, while spiro carbon-carbon bond lengths fall within 1.50 to 1.55 Å [9]. The N-C-C bond angles around the spiro center generally range from 100 to 110°, reflecting the constrained geometry imposed by the spirocyclic architecture [10].
X-ray diffraction studies have revealed that spirocyclic compounds frequently crystallize in common space groups such as P21/c, C2/c, and P-1 [11] [12]. The crystalline packing is often stabilized by hydrogen bonding interactions, particularly involving the nitrogen atom and the hydrochloride counterion [13]. Thermal ellipsoid analysis from X-ray structures indicates regions of molecular flexibility, with the pyrrolidine ring showing greater thermal motion compared to the more constrained cyclopropane moiety [14].
The solid-state structures obtained from X-ray crystallography provide crucial benchmarks for computational studies and help validate theoretical predictions about molecular geometry and conformational preferences [15]. Crystal packing effects can significantly influence the observed molecular conformation, sometimes stabilizing conformations that may be less favorable in solution [3].
Table 2: X-ray Crystallographic Parameters for Related Spirocyclic Compounds
Parameter | Typical Range |
---|---|
Space Group | P21/c, C2/c, P-1 |
Spiro C-N bond length | 1.47-1.52 Å |
Spiro C-C bond length | 1.50-1.55 Å |
N-C-C angle | 100-110° |
Ring puckering | Envelope/Twist forms |
Density functional theory calculations have become indispensable for understanding the electronic structure and conformational dynamics of 5-azaspiro[2.4]heptane hydrochloride. The B3LYP functional with various basis sets, particularly 6-31G(d,p) and 6-311G++(d,p), has been extensively employed for studying spirocyclic compounds [16] [17] [18].
Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of spirocyclic compounds typically fall within -5.0 to -6.0 eV and -1.0 to -2.0 eV, respectively, resulting in HOMO-LUMO gaps of 3.5-4.5 eV [19] [20]. These electronic properties are crucial for understanding the compound's reactivity and potential interactions with biological targets [21].
Nitrogen inversion barriers in spirocyclic systems have been calculated using density functional theory methods, with barriers typically ranging from 10 to 25 kcal/mol depending on the specific structural features and substitution patterns [22] [23]. The inversion process involves a transition state where the nitrogen atom adopts a planar configuration, and the barrier height is influenced by both electronic and steric factors [24].
Time-dependent density functional theory calculations have been employed to study the absorption spectra and optical properties of spirocyclic compounds [17] [18]. These calculations provide insights into electronic transitions and help interpret experimental ultraviolet-visible spectroscopic data [25]. Molecular orbital analysis reveals the electronic delocalization patterns and bonding characteristics that contribute to the compound's stability and reactivity [26].
Conformational analysis through density functional theory calculations has shown that spirocyclic compounds can adopt multiple conformations with varying relative energies [16]. The spirocyclic architecture imposes conformational constraints that affect the compound's three-dimensional shape and potentially its biological activity [27].
Table 3: Density Functional Theory Calculated Properties (B3LYP/6-31G(d,p))
Property | Value |
---|---|
HOMO energy | -5.0 to -6.0 eV |
LUMO energy | -1.0 to -2.0 eV |
HOMO-LUMO gap | 3.5-4.5 eV |
Nitrogen inversion barrier | 10-25 kcal/mol |
Dipole moment | 1.5-3.0 D |
Mass spectrometry provides valuable information about the fragmentation behavior and isotopic composition of 5-azaspiro[2.4]heptane hydrochloride. The molecular ion peak typically appears at m/z 133, corresponding to the protonated molecular ion [M+H]+, though this peak is often relatively weak due to the lability of the nitrogen-containing spirocyclic system [28] [29].
The characteristic fragmentation patterns of spirocyclic compounds follow predictable pathways based on the stability of the resulting fragment ions [28]. The loss of hydrogen chloride (HCl) from the molecular ion produces a prominent fragment at m/z 97, which corresponds to the free base form of the compound [30]. This fragmentation is particularly favored due to the weak interaction between the organic base and the hydrochloride counterion [31].
Alpha-cleavage adjacent to the nitrogen atom represents a major fragmentation pathway, leading to the formation of characteristic fragment ions [28]. The base peak in the mass spectrum typically appears at m/z 30, corresponding to the CH2=NH2+ fragment, which is a common diagnostic ion for primary and secondary amines [32]. Additional fragmentation occurs through the loss of alkyl chains and ring-opening processes, producing fragments at m/z 68 and other characteristic masses [33].
Liquid chromatography-tandem mass spectrometry methods have been developed for the sensitive detection and quantification of spirocyclic compounds in biological samples [30] [34]. These methods employ multiple reaction monitoring modes to achieve high selectivity and sensitivity, with detection limits in the ng/mL range [34]. The isotopic distribution patterns in mass spectra provide additional confirmation of molecular composition, with the natural abundance of carbon-13 contributing to M+1 peaks [29].
Electrospray ionization mass spectrometry has proven particularly effective for analyzing spirocyclic compounds, as it provides gentle ionization conditions that preserve the molecular ion while still allowing for informative fragmentation [35]. The fragmentation mechanisms have been studied in detail, revealing that the spirocyclic structure influences the preferred fragmentation pathways and the relative intensities of fragment ions [31].
Table 4: Mass Spectrometric Fragmentation for 5-Azaspiro[2.4]heptane hydrochloride
Ion | m/z | Relative Intensity |
---|---|---|
M+ | 133 | 10-20% |
M-HCl | 97 | 40-60% |
Base peak | 30 | 100% |
Fragment | 68 | 20-40% |
Irritant